molecular formula C16H15BrN2O3 B5716938 3-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B5716938
M. Wt: 363.21 g/mol
InChI Key: QVVXTJUXISKCRX-VCHYOVAHSA-N
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Description

3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a methoxy group at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and bromine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-7-6-11(8-15(14)22-2)10-18-19-16(20)12-4-3-5-13(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXTJUXISKCRX-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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